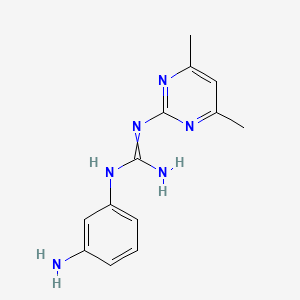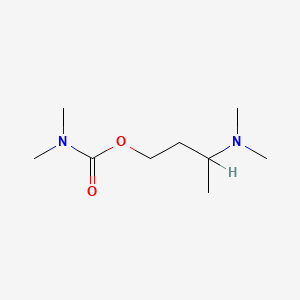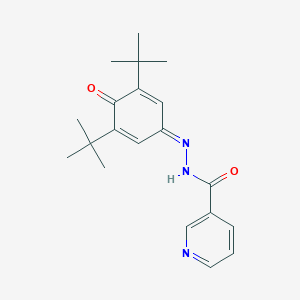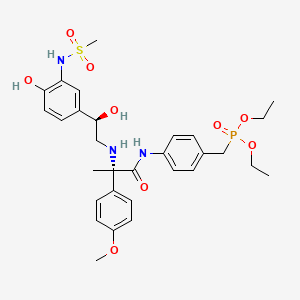![molecular formula C19H14N4OS B1663240 4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 847163-23-9](/img/structure/B1663240.png)
4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML013, also known as 1M Tris Cl, pH 8.0, is a widely used buffer in molecular biology. It is a solution of tris(hydroxymethyl)aminomethane (commonly known as Tris) adjusted to pH 8.0 with hydrochloric acid. Tris is a primary amine and is effective as a buffer in the pH range between 7.0 and 9.2. It does not precipitate calcium salts and maintains the solubility of manganese salts. This buffer is extensively used in various buffer solutions such as Tris-EDTA buffer, Tris-acetate EDTA buffer, Tris-borate EDTA buffer, and Tris-buffered saline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ML013 involves dissolving tris(hydroxymethyl)aminomethane in water and adjusting the pH to 8.0 using hydrochloric acid. The reaction conditions are relatively mild, typically carried out at room temperature. The solution is then filtered to remove any particulate matter and stored at room temperature (15 - 25°C) to maintain its stability .
Industrial Production Methods: In an industrial setting, the production of ML013 follows a similar process but on a larger scale. The tris(hydroxymethyl)aminomethane is dissolved in large volumes of water, and the pH is adjusted using hydrochloric acid. The solution is then subjected to filtration and quality control tests to ensure it meets the required specifications. The final product is packaged in various volumes, such as 100 ml and 500 ml, and stored under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: ML013, being a buffer solution, primarily undergoes acid-base reactions. It can act as a proton acceptor (base) or a proton donor (acid) depending on the pH of the environment. This property makes it an effective buffer in maintaining the pH of various biological and chemical systems.
Common Reagents and Conditions: The common reagents used with ML013 include acids and bases for pH adjustments. The conditions for these reactions are typically mild, with reactions carried out at room temperature. The buffer is stable under these conditions and does not undergo significant degradation.
Major Products Formed: The major products formed from the reactions involving ML013 are the protonated or deprotonated forms of tris(hydroxymethyl)aminomethane. These forms help maintain the pH of the solution within the desired range, ensuring the stability of the biological or chemical system it is used in .
Scientific Research Applications
ML013 has a wide range of applications in scientific research, particularly in molecular biology. Some of its key applications include:
Nucleic Acid Purification: ML013 is used in the preparation of buffer solutions for the purification of nucleic acids. It helps maintain the pH and ionic strength of the solution, ensuring the stability and integrity of the nucleic acids.
Electrophoresis: It is used as a component of buffer solutions in electrophoresis, a technique used to separate nucleic acids and proteins based on their size and charge.
Cell Culture: ML013 is used in cell culture media to maintain the pH and osmolarity of the medium, providing a stable environment for cell growth and proliferation.
Enzyme Reactions: It is used in enzyme assays and reactions to maintain the optimal pH for enzyme activity, ensuring accurate and reproducible results.
Mechanism of Action
The mechanism of action of ML013 is based on its ability to act as a buffer. Tris(hydroxymethyl)aminomethane, the active component of ML013, can accept or donate protons depending on the pH of the environment. This property allows it to maintain the pH of the solution within a narrow range, providing a stable environment for various biological and chemical processes. The molecular targets of ML013 include the hydrogen ions (protons) in the solution, which it interacts with to maintain the desired pH .
Comparison with Similar Compounds
Tris-EDTA Buffer: Contains tris(hydroxymethyl)aminomethane and EDTA, used for nucleic acid purification and electrophoresis.
Tris-acetate EDTA Buffer: Contains tris(hydroxymethyl)aminomethane, acetate, and EDTA, used for electrophoresis.
Tris-borate EDTA Buffer: Contains tris(hydroxymethyl)aminomethane, borate, and EDTA, used for electrophoresis.
ML013 stands out due to its simplicity and effectiveness as a buffer in various molecular biology applications.
Properties
CAS No. |
847163-23-9 |
|---|---|
Molecular Formula |
C19H14N4OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H14N4OS/c1-11-20-17-12-6-2-5-9-15(12)24-18(17)19(21-11)25-10-16-22-13-7-3-4-8-14(13)23-16/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
FSHFRKKIBVABAJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52 |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52 |
Synonyms |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]isoxazole](/img/structure/B1663158.png)







![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)





